molecular formula C4H7N3O B11925158 5-Amino-1-methyl-1H-imidazol-2(3H)-one

5-Amino-1-methyl-1H-imidazol-2(3H)-one

Cat. No.: B11925158
M. Wt: 113.12 g/mol
InChI Key: YLNUTNZJPRHHTE-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-methyl-1H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-imidazol-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a nickel or palladium complex, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 4-amino-3-methyl-1H-imidazol-2-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methyl-1H-imidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2,4-dione derivatives, while substitution reactions can produce a variety of N-substituted imidazoles .

Scientific Research Applications

4-Amino-3-methyl-1H-imidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3-methyl-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

  • 4-Amino-1H-imidazol-2-one
  • 3-Methyl-1H-imidazol-2-one
  • 4-Amino-5-methyl-1H-imidazol-2-one

Comparison: 4-Amino-3-methyl-1H-imidazol-2-one is unique due to the presence of both an amino group and a methyl group on the imidazole ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the amino group enhances its nucleophilicity, making it more reactive in substitution reactions .

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

4-amino-3-methyl-1H-imidazol-2-one

InChI

InChI=1S/C4H7N3O/c1-7-3(5)2-6-4(7)8/h2H,5H2,1H3,(H,6,8)

InChI Key

YLNUTNZJPRHHTE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CNC1=O)N

Origin of Product

United States

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